molecular formula C19H23N3O B2614037 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-94-0

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B2614037
CAS No.: 400076-94-0
M. Wt: 309.413
InChI Key: NJHWILPTJUTTIG-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 4-methylpiperazine with a benzoyl chloride derivative. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a tyrosine kinase inhibitor, which can play a role in cell signaling and cancer treatment.

    Medicine: Explored for its therapeutic potential in treating diseases such as leukemia and other cancers.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific structural features, which allow for selective inhibition of certain tyrosine kinases. This selectivity can result in fewer off-target effects and improved therapeutic outcomes .

Properties

IUPAC Name

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-7-9-16(10-8-15)19(23)20-17-5-3-4-6-18(17)22-13-11-21(2)12-14-22/h3-10H,11-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHWILPTJUTTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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